molecular formula C11H11NO2 B065319 N-(1-oxo-indan-4-yl)-acetamide CAS No. 173252-63-6

N-(1-oxo-indan-4-yl)-acetamide

Cat. No.: B065319
CAS No.: 173252-63-6
M. Wt: 189.21 g/mol
InChI Key: DEKMZWJFQSJULY-UHFFFAOYSA-N
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Description

N-(1-oxo-indan-4-yl)-acetamide, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

173252-63-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(1-oxo-2,3-dihydroinden-4-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-7(13)12-10-4-2-3-9-8(10)5-6-11(9)14/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

DEKMZWJFQSJULY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1CCC2=O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCC2=O

Synonyms

Acetamide, N-(2,3-dihydro-1-oxo-1H-inden-4-yl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of Example 25 (3.9 g, 20.6 mmol) in pyridine (40 mL) was slowly added acetyl chloride (1.6 mL, 22.6 mmol). The reaction was stirred at room temperature for about 15 minutes and then the solvent was removed under vacuum. The residue was dissolved in acetone (38 mL) and water (12 mL) and p-toluenesulfonic acid (3.9 g, 20.6 mmol) was added. The mixture was heated to reflux for about 1 hour, cooled, and concentrated under vacuum. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with saturated aqueous sodium bicarbonate, dried (Na2SO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using hexane/ethyl acetate (1:1) as the mobile phase to provide the desired product. MS (ESI): m/z 188 (M−H)−.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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